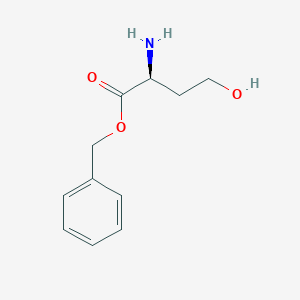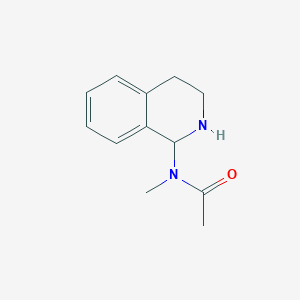
N-Methyl-N-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide is a synthetic compound belonging to the class of tetrahydroisoquinolines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide typically involves the reaction of N-methyl-1,2,3,4-tetrahydroisoquinoline with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as pyridine, to facilitate the acetylation process .
Industrial Production Methods
Industrial production methods for this compound often involve multicomponent reactions that improve atom economy, selectivity, and yield. These methods are designed to be environmentally friendly and sustainable .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Substitution reactions often involve nucleophiles and can be facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (H₂O₂, TBHP), reducing agents (LiAlH₄), and various nucleophiles. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-methyl-1,2,3,4-tetrahydroisoquinoline-N-oxide, while reduction may produce N-methyl-1,2,3,4-tetrahydroisoquinoline .
Scientific Research Applications
N-Methyl-N-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-Methyl-N-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the brain, exerting neuroprotective effects. It also interacts with enzymes involved in the synthesis of neurotransmitters, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1,2,3,4-tetrahydroisoquinoline: This compound is an endogenous amine with neuroprotective properties.
N-Benzyl-1,2,3,4-tetrahydroisoquinoline: Known for its anti-neuroinflammatory effects.
Uniqueness
N-Methyl-N-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide is unique due to its specific acetylation, which imparts distinct biological activities and enhances its potential as a therapeutic agent .
Properties
CAS No. |
63006-82-6 |
|---|---|
Molecular Formula |
C12H16N2O |
Molecular Weight |
204.27 g/mol |
IUPAC Name |
N-methyl-N-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide |
InChI |
InChI=1S/C12H16N2O/c1-9(15)14(2)12-11-6-4-3-5-10(11)7-8-13-12/h3-6,12-13H,7-8H2,1-2H3 |
InChI Key |
VTRULPYZTMNXPM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)C1C2=CC=CC=C2CCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Ethyl-7,8-dihydro-1H-pyrazolo[3,4-d]pyrrolo[1,2-a]pyrimidin-4(6H)-one](/img/structure/B11894406.png)
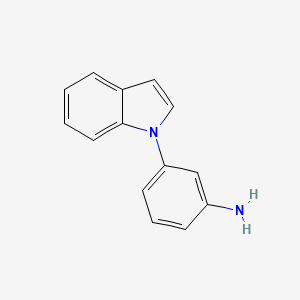

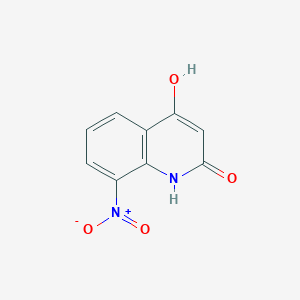

![6-Fluorospiro[chroman-2,1'-cyclobutan]-4-one](/img/structure/B11894440.png)

![5-chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile](/img/structure/B11894451.png)


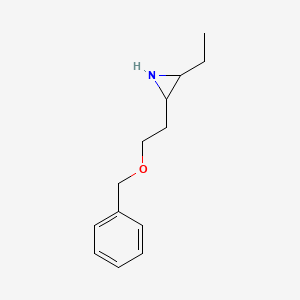
![7,8-Dihydro-[1,4]dioxino[2,3-g]quinazolin-4-amine](/img/structure/B11894468.png)
